2-溴肉桂酸乙酯

描述

2-Bromocinnamic acid ethyl ester is a chemical compound that is part of a broader class of brominated esters. While the provided papers do not directly describe 2-Bromocinnamic acid ethyl ester, they do provide insights into the synthesis, structure, and properties of closely related brominated esters and compounds.

Synthesis Analysis

The synthesis of related brominated esters has been explored in several studies. For instance, a novel reaction pathway was reported for the synthesis of (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters, which involves the reaction of 2,3-allenoates with an electrophile (TsNBr2) in the presence of K2CO3, proceeding in a highly stereoselective fashion . Additionally, ethyl 2-bromopropionate, a compound structurally similar to 2-Bromocinnamic acid ethyl ester, was synthesized through esterification of 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the monoclinic space group . Similarly, ab initio and DFT calculations were performed on 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester to determine its molecular energies and atomic charge distributions, as well as to calculate bond lengths, bond angles, and torsional angles .

Chemical Reactions Analysis

The papers also discuss the chemical reactions of brominated esters. A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions was reported, which leads to the formation of 2-oxopropyl derivatives through a transient dioxolane intermediate . This type of reaction showcases the reactivity of brominated esters and their potential to undergo transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters can be inferred from the synthesis and structural analysis. The high yield and purity of ethyl 2-bromopropionate suggest that the esterification process is efficient and can produce compounds with high purity . The detailed crystallographic analysis of related compounds provides insights into their solid-state properties, such as crystallization patterns and molecular packing .

科学研究应用

三液相催化

Hsiao 和 Weng (1999 年) 的研究探索了通过三液相催化合成 2-苯氧基异丁酸乙酯,利用了 2-溴异丁酸乙酯。本研究重点介绍了影响该催化系统中第三液相形成的因素,有助于理解有机化学中的合成机制 (Hsiao & Weng,1999 年)。

N-(苯基丙酮酰基)氨基酸的合成

ChigiraYasuhiro 等人(2006 年)进行了一项研究,使用 2-溴丙酸酯作为起点,合成 N-(苯基丙酮酰基)氨基酸。本研究提供了对复杂有机化合物合成的见解,可能对药物化学有益 (ChigiraYasuhiro 等人,2006 年)。

海洋海绵衍生的溴聚乙炔

Bourguet-Kondracki 等人(1992 年)的一项研究从海洋海绵 Xestospongia testudinaria 中鉴定了生物活性溴聚乙炔,包括 Xestospongic 酸乙酯。本研究在海洋天然产物及其潜在生物医学应用领域具有重要意义 (Bourguet-Kondracki 等人,1992 年)。

GC-MS 分析

2007 年,W. Ming 通过气相色谱-质谱 (GC-MS) 分析了 2-乙酰己酸乙酯,这是一种重要的衍生物。本研究有助于化学分析方法,特别是在识别和分析复杂有机化合物方面 (W. Ming,2007 年)。

作用机制

The mechanism of ester saponification begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde .

未来方向

Borinic acids, which are related to boronic acids like 2-Bromocinnamic acid ethyl ester, have been studied for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future directions for the study and application of 2-Bromocinnamic acid ethyl ester and similar compounds.

属性

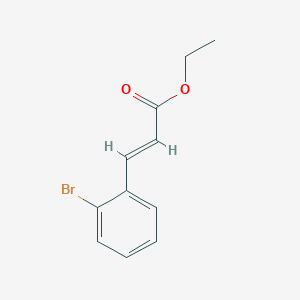

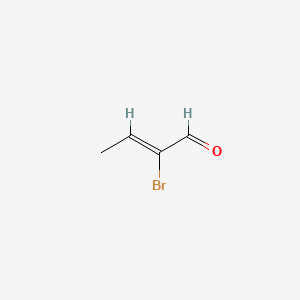

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVAHDSHDPZGMY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocinnamic acid ethyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)